The synthesis of (5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione typically involves multi-step organic reactions. While specific synthetic routes may vary, the general approach includes:
Each step requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of (5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione features:
The structural representation can be expressed using SMILES notation: Clc1ccc2NC(=O)C(=O)NC(c3ccccc3Cl)c2c1
.
(5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione can participate in several chemical reactions typical for benzodiazepines:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for (5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione is closely related to its role as an impurity in Lorazepam. Benzodiazepines primarily act by enhancing the effect of gamma-aminobutyric acid (GABA) at GABA_A receptors in the central nervous system. This results in increased neuronal inhibition and produces anxiolytic effects.
The physical and chemical properties of (5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 321.16 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
(5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione has several applications primarily within pharmaceutical research:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: